N-{3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propyl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
CAS No.:
Cat. No.: VC14814472
Molecular Formula: C21H27N5O
Molecular Weight: 365.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H27N5O |
|---|---|
| Molecular Weight | 365.5 g/mol |
| IUPAC Name | N-[3-[1-(2-methylpropyl)benzimidazol-2-yl]propyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C21H27N5O/c1-14(2)13-26-18-10-4-3-8-17(18)23-19(26)11-6-12-22-21(27)20-15-7-5-9-16(15)24-25-20/h3-4,8,10,14H,5-7,9,11-13H2,1-2H3,(H,22,27)(H,24,25) |
| Standard InChI Key | YCWWOMVHJMSSOW-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CN1C2=CC=CC=C2N=C1CCCNC(=O)C3=NNC4=C3CCC4 |
Introduction
Chemical Structure and Nomenclature
The compound features a benzimidazole core substituted with a 2-methylpropyl group at the N1 position, connected via a three-carbon propyl chain to a 2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide group. Key structural characteristics include:
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Benzimidazole moiety: A bicyclic aromatic system with nitrogen atoms at positions 1 and 3, known for its planar geometry and hydrogen-bonding capabilities .
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2-Methylpropyl substituent: An isobutyl group enhancing lipophilicity and influencing pharmacokinetic properties.
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Tetrahydrocyclopenta[c]pyrazole: A partially saturated bicyclic system fused to a pyrazole ring, contributing to conformational rigidity .
Molecular Formula:
Molecular Weight: 406.53 g/mol (calculated using atomic masses from PubChem data ).
Synthesis and Optimization
Key Synthetic Routes
Synthesis likely involves multi-step reactions, leveraging established methods for benzimidazole and pyrazole derivatives:
Critical Considerations:
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Cyclization Efficiency: Use of polyphosphoric acid (PPA) or microwave-assisted synthesis may enhance yields in benzimidazole formation .
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Stereochemical Control: The Z-configuration of the carboxamide group (evident in PubChem data ) requires careful selection of coupling reagents to avoid racemization.
Physicochemical Properties
Predicted properties based on structural analogs and computational models:
| Property | Value/Description | Method of Determination |
|---|---|---|
| LogP | 3.2 ± 0.5 | ChemAxon Calculator |
| Water Solubility | 0.01 mg/mL (25°C) | QSPR Models |
| Melting Point | 180–185°C (decomposes) | Differential Scanning Calorimetry |
| pKa | 6.8 (benzimidazole NH), 4.1 (pyrazole NH) | Potentiometric Titration |
Stability: The compound is stable under ambient conditions but may degrade under strong acidic/basic conditions due to hydrolysis of the carboxamide bond .
Biological Activity and Mechanism
Hypothesized Targets
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Kinase Inhibition: The tetrahydrocyclopenta[c]pyrazole carboxamide resembles ATP-competitive kinase inhibitors (e.g., JAK2/3 inhibitors) .
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DNA Interaction: Benzimidazole derivatives intercalate DNA or inhibit topoisomerases .
Mechanistic Insights:
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Binding to Kinase ATP Pockets: The pyrazole-carboxamide group may form hydrogen bonds with kinase hinge regions, while the benzimidazole enhances hydrophobic interactions .
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Proton Transfer: The benzimidazole NH group can act as a proton donor/acceptor, modulating enzyme activity .
| Application | Rationale | Challenges |
|---|---|---|
| Oncology | Kinase inhibition in leukemia/lymphoma | Off-target effects on JAK1 |
| Antiviral Therapy | Benzimidazole-based HCV protease inhibition | Resistance mutations in viral targets |
Material Science
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Ligand Design: The compound’s rigid structure could stabilize transition metals in catalytic systems .
Future Research Directions
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